An In-depth Technical Guide to the Solubility Profile of [1,1'-Biphenyl]-3-methanol, 2'-methyl-, 3-acetate in Organic Solvents
An In-depth Technical Guide to the Solubility Profile of [1,1'-Biphenyl]-3-methanol, 2'-methyl-, 3-acetate in Organic Solvents
Foreword: Navigating the Solution Chemistry of a Novel Biphenyl Derivative
In the landscape of pharmaceutical development and fine chemical synthesis, the characterization of a molecule's physical properties is a cornerstone of process development, formulation, and ultimately, therapeutic efficacy. This guide focuses on [1,1'-Biphenyl]-3-methanol, 2'-methyl-, 3-acetate, a compound of interest for its potential applications in areas such as liquid crystal technologies[1]. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, and formulation.
Due to the limited availability of specific quantitative solubility data for this particular acetate ester in public literature, this whitepaper adopts a dual approach. Firstly, it provides a theoretical framework for predicting the solubility of [1,1'-Biphenyl]-3-methanol, 2'-methyl-, 3-acetate based on its structural characteristics and established principles of physical organic chemistry. Secondly, it offers a detailed, field-proven experimental protocol for the systematic determination of its solubility profile. This guide is intended to empower researchers, scientists, and drug development professionals with both the predictive insights and the practical methodologies required to confidently work with this compound.
Molecular Structure and Physicochemical Properties: A Predictive Analysis
The solubility of a compound is intrinsically linked to its molecular structure. [1,1'-Biphenyl]-3-methanol, 2'-methyl-, 3-acetate is an ester derivative of [1,1'-Biphenyl]-3-methanol, 2-methyl-. The parent alcohol has a molecular weight of 198.26 g/mol [2][3]. The addition of an acetyl group increases the molecular weight and significantly alters the molecule's polarity and hydrogen bonding capabilities.
Molecular Structure of [1,1'-Biphenyl]-3-methanol, 2'-methyl-, 3-acetate
Caption: Molecular structure of [1,1'-Biphenyl]-3-methanol, 2'-methyl-, 3-acetate.
The key structural features influencing solubility are:
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The Biphenyl Core: This large, non-polar aromatic system imparts significant hydrophobic character to the molecule. Biphenyl itself is soluble in many organic solvents like alcohols, ethers, and benzene, but only slightly soluble in water[4].
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The Methyl Group: The 2'-methyl substituent adds to the non-polar nature of the molecule.
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The Acetate Ester Group: This is the most significant functional group determining the molecule's polarity. The ester group is polar but, unlike the parent alcohol, it lacks a hydroxyl proton and therefore cannot act as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor through its carbonyl and ester oxygens. This makes it moderately polar. Acetates are generally soluble in polar organic solvents like methanol and ethanol[5].
Predicted Solubility Profile:
Based on the principle of "like dissolves like," we can predict the solubility of [1,1'-Biphenyl]-3-methanol, 2'-methyl-, 3-acetate in various classes of organic solvents[6][7].
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Benzene | High | The large, non-polar biphenyl core will have strong van der Waals interactions with non-polar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | High to Moderate | The polar ester group will interact favorably with the dipoles of these solvents. The overall non-polar character of the biphenyl structure will also contribute to solubility. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | While the ester can accept hydrogen bonds from the solvent, the lack of a hydrogen bond donating group on the solute and the large hydrophobic core will limit solubility compared to polar aprotic solvents. |
| Highly Polar | Water | Very Low/Insoluble | The dominant hydrophobic character of the molecule will lead to very poor solvation by water molecules. |
This predictive framework provides a strong starting point for solvent selection in synthesis, purification (e.g., crystallization), and formulation studies.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.
Workflow for Experimental Solubility Determination
Caption: Experimental workflow for determining solubility using the shake-flask method.
Step-by-Step Methodology:
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Preparation of Saturated Solutions:
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For each selected organic solvent, add an excess amount of crystalline [1,1'-Biphenyl]-3-methanol, 2'-methyl-, 3-acetate to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
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Add a precise volume of the respective solvent to each vial.
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Seal the vials to prevent solvent evaporation.
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Equilibration:
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Place the vials in a constant temperature shaker bath (e.g., 25 °C).
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Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. Preliminary experiments can determine the optimal equilibration time.
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Phase Separation:
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Remove the vials from the shaker and allow the undissolved solid to sediment.
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For finer particles, centrifugation can be employed to achieve clear separation of the supernatant.
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Sampling and Dilution:
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Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
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Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical instrument.
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Quantification:
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Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.
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A calibration curve must be prepared using standard solutions of known concentrations of [1,1'-Biphenyl]-3-methanol, 2'-methyl-, 3-acetate to ensure accurate quantification.
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Calculation:
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From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.
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Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise table.
Table 1: Illustrative Solubility Data for [1,1'-Biphenyl]-3-methanol, 2'-methyl-, 3-acetate at 25 °C
| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | Non-Polar | 0.1 | Experimental Value | Calculated Value |
| Toluene | Non-Polar | 2.4 | Experimental Value | Calculated Value |
| Dichloromethane | Polar Aprotic | 3.1 | Experimental Value | Calculated Value |
| Ethyl Acetate | Polar Aprotic | 4.4 | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | 5.1 | Experimental Value | Calculated Value |
| Isopropanol | Polar Protic | 3.9 | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | 4.3 | Experimental Value | Calculated Value |
| Methanol | Polar Protic | 5.1 | Experimental Value | Calculated Value |
| Water | Highly Polar | 10.2 | Experimental Value | Calculated Value |
Interpreting the Results:
The quantitative data obtained from the experimental protocol will either validate or refine the initial predictions. A strong correlation between solvent polarity and solubility is expected. Plotting solubility against a solvent polarity index can provide a visual representation of this relationship and can be a powerful tool for selecting appropriate solvent systems for various applications.
Logical Relationship between Solvent Polarity and Predicted Solubility
Caption: Predicted solubility based on solute-solvent interactions.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of [1,1'-Biphenyl]-3-methanol, 2'-methyl-, 3-acetate. While direct experimental data is not yet widely available, the predictive analysis based on its molecular structure offers valuable initial guidance for solvent selection. The detailed experimental protocol provides a clear and robust pathway for researchers to generate reliable quantitative solubility data.
Future work should focus on the experimental determination of this solubility profile across a range of temperatures to fully characterize the thermodynamic properties of dissolution. Such data will be invaluable for the rational design of crystallization processes, the development of stable formulations, and the overall advancement of projects utilizing this promising compound.
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